molecular formula C8H8N2O2 B8722310 N-(4-nitrosophenyl)acetamide CAS No. 67661-55-6

N-(4-nitrosophenyl)acetamide

Cat. No. B8722310
M. Wt: 164.16 g/mol
InChI Key: MDUFZRDLZSSHAU-UHFFFAOYSA-N
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Patent
US08785589B1

Procedure details

After oxone (potassium peroxymonosulfate, from Sigma-Aldrich®; 12.28 g, 20.0 mmol) had dissolved completely in water (100 mL), potassium carbonate (4.14 g, 30 mmol) was added slowly to neutralize the solution to a weak acidity. The solution was added quickly into a solution of 4′-aminoacetanilide (from Sigma-Aldrich®; 1.50 g, 10.0 mmol) in water (150 mL). The mixture immediately turned green, and greenish-gray solids started to fall out of solution. After the mixture had been stirred for another 10 minutes, the precipitates were collected on a filter funnel, air dried, and recrystallized from hot ethanol. Two batches of products were collected to give a total yield of 1.06 g (65%) greenish crystals, mp 179-180° C. (lit. 179-180° C.).
Name
Quantity
12.28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
OOS([O-])=O.[K+].C(=O)([O-])[O-:8].[K+].[K+].[NH2:13][C:14]1[CH:23]=[CH:22][C:17]([NH:18][C:19](=[O:21])[CH3:20])=[CH:16][CH:15]=1>O>[N:13]([C:14]1[CH:15]=[CH:16][C:17]([NH:18][C:19](=[O:21])[CH3:20])=[CH:22][CH:23]=1)=[O:8] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
12.28 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=CC=C(NC(C)=O)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After the mixture had been stirred for another 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitates were collected on a filter funnel
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
recrystallized from hot ethanol
CUSTOM
Type
CUSTOM
Details
Two batches of products were collected

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N(=O)C1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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